3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole
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Description
Scientific Research Applications
1. Pharmacological Properties
- Compounds similar to 3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole have been studied for their potential effects on the central nervous system (CNS) in mice. This research focuses on understanding the impact of these compounds on neurological functions and behaviors (Maliszewska-Guz et al., 2005).
2. Supramolecular Self-Assembly
- A selective COX-2 inhibitor with a similar structure has been analyzed for its supramolecular self-assembly. This research provides insights into the weak hydrogen, chalcogen bonds, and noncovalent interactions that contribute to the structural stability and assembly of these compounds (Al-Wahaibi et al., 2021).
3. Potential as a 11β-HSD1 Inhibitor
- Studies on related compounds have identified them as potential inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This research includes structural analysis and insights into the molecule's interaction with the 11β-HSD1 active site (Al-Wahaibi et al., 2019).
4. Antiproliferative and Antilipolytic Activities
- Research into similar compounds has explored their potential antiproliferative and antilipolytic activities, particularly in the context of obesity-related colorectal cancer cells and pancreatic lipase inhibition (Shkoor et al., 2021).
5. Antifungal Activity
- Investigations have been conducted on the antifungal activities of Schiff bases derived from compounds structurally related to this compound against various vegetable pathogens (Yang Qingcu, 2014).
6. Structural Characterization
- Studies have focused on the structural characterization of similar triazole compounds, providing valuable information about their crystal structure and intermolecular interactions (Slyvka et al., 2022).
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanylmethyl]-4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2FN3S2/c1-2-25-18(12-26-11-15-16(20)4-3-5-17(15)21)23-24-19(25)27-10-13-6-8-14(22)9-7-13/h3-9H,2,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJASIAVPEAEQEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)F)CSCC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2FN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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